1-Methanesulfonyl-4-phenoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonyl-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(14,15)13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKOLSQMFRDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517513 | |
| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21134-15-6 | |
| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Electronic Effects of Methanesulfonyl Group on Phenoxybenzene Ring
The following technical guide details the electronic perturbations induced by the methanesulfonyl (
Executive Summary
The integration of a methanesulfonyl (
Electronic Characterization: The Vector
To understand the effect of the methanesulfonyl group on the phenoxybenzene ring, we must first isolate its fundamental electronic parameters. The
-
Inductive Effect (
): High electronegativity of the sulfur atom (and the two oxygens) pulls electron density through the -bond framework. -
Resonance/Mesomeric Effect (
): The sulfone group withdraws -electron density from the aromatic ring. While historical models proposed -orbital expansion on sulfur, modern computational chemistry attributes this primarily to strong polarization and negative hyperconjugation into the and orbitals.
Quantitative Electronic Parameters (Hammett Constants)
The following table summarizes the Hammett substituent constants for
| Substituent | Electronic Nature | ||||
| +0.72 | +0.60 | +0.59 | +0.13 | Strong Deactivator (EWG) | |
| -0.32 | +0.25 | +0.38 | -0.70 | Donor by Resonance / Withdrawing by Induction | |
| 0.00 | 0.00 | 0.00 | 0.00 | Neutral Reference |
Data Source: Hansch, C., et al. Chem. Rev. 1991, 91, 165-195.
Key Insight: The positive
The Phenoxybenzene Context: "Push-Pull" Dynamics
When
The "Push-Pull" System (Para-Substitution)
In a 4-(methylsulfonyl)diphenyl ether, the system exhibits a classic "push-pull" electronic effect:
-
The Phenoxy Oxygen (Donor): Pushes electron density into the ring via resonance (
). -
The Sulfone (Acceptor): Pulls electron density out of the ring (
).
This synergy creates a significant dipole moment across the molecule. However, unlike planar biphenyls, the diphenyl ether linkage is flexible.[2] The C-O-C bond angle is approx
Diagram: Electronic Vector Map
The following diagram visualizes the opposing electronic vectors in the 4-methanesulfonylphenoxybenzene system.
Figure 1: Vector map illustrating the "Push-Pull" electronic flow. The sulfone group drains electron density provided by the oxygen, leaving the ring electron-deficient relative to unsubstituted phenoxybenzene.
Implications for Reactivity and Synthesis[1][3][4]
The electron-withdrawing power of
Nucleophilic Aromatic Substitution ( )
Because
-
Application: If a leaving group (like Fluorine or Chlorine) is para or ortho to the sulfone, it can be easily displaced by a phenoxide ion.[2] This is the preferred method for synthesizing these scaffolds.
Metabolic Stability
In drug design, the
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings (epoxidation/hydroxylation).[2] By pulling electrons away, the sulfone "deactivates" the ring, making it resistant to oxidative metabolism and prolonging the drug's half-life.
Experimental Protocol: Synthesis via
This protocol demonstrates the electronic activation provided by the sulfone group. We will synthesize 1-methyl-4-phenoxybenzene (model compound) via the displacement of a halide activated by the sulfone.
Objective: Synthesize 4-(methylsulfonyl)diphenyl ether.
Reaction: 4-fluorophenyl methyl sulfone + Phenol
Reagents & Equipment[5][6]
-
Substrate: 4-Fluorophenyl methyl sulfone (1.0 eq) - The electrophile (activated ring).
-
Nucleophile: Phenol (1.1 eq).[2]
-
Base: Potassium Carbonate (
) (2.0 eq) - Generates the phenoxide. -
Solvent: DMF (Dimethylformamide) or DMSO - Polar aprotic solvent to solvate the cation.
-
Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[2]
Step-by-Step Methodology
-
Activation (Phenoxide Formation):
-
In a dry round-bottom flask, dissolve Phenol (1.1 mmol) in anhydrous DMF (5 mL).
-
Add anhydrous
(2.0 mmol). -
Stir at room temperature for 15 minutes. Observation: The mixture may become slightly cloudy as the phenoxide forms.
-
-
Coupling (
):-
Add 4-Fluorophenyl methyl sulfone (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 100°C under an inert atmosphere (
or Ar). -
Why 100°C? While the sulfone activates the ring, the phenoxide is a bulky nucleophile. Thermal energy ensures the reaction overcomes the activation barrier of the Meisenheimer complex formation.
-
-
Monitoring:
-
Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting sulfone (
) should disappear, replaced by the ether product ( ).
-
-
Work-up:
-
Validation (Self-Check):
-
NMR Check: The
NMR should show the disappearance of the doublet corresponding to the protons ortho to the Fluorine (typically ~7.2 ppm) and the appearance of new signals for the phenoxy ring. The methyl sulfone singlet ( ppm) is a diagnostic handle.
-
Diagram: Synthetic Workflow & Mechanism
Figure 2: The
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Liptak, M. D., et al. (2002).[2][4] Absolute
determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427.[2][4] -
Meyers, C. Y., et al. (1977).[5] Electronic Effects of the Sulfonyl Group in Aromatic Systems. Journal of the American Chemical Society.[1][4][5]
-
Organic Chemistry Frontiers. (2022). Synthesis of sulfone derivatives via oxidation. Royal Society of Chemistry.
Sources
An In-depth Technical Guide to the Melting Point and Thermal Decomposition of Phenoxy Sulfones
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Phenoxy sulfones represent a significant class of compounds, finding applications from high-performance polymers to scaffolds in medicinal chemistry. Their thermal behavior, specifically their melting point and thermal decomposition range, are critical parameters that dictate their processing conditions, stability, and ultimate utility. This guide provides an in-depth exploration of the thermal characteristics of phenoxy sulfones, detailing the experimental methodologies for their determination, the underlying chemical principles governing their thermal stability, and a compilation of relevant data for a variety of derivatives. By synthesizing technical data with practical, field-proven insights, this document aims to be an essential resource for professionals working with this versatile class of molecules.
Introduction: The Significance of Phenoxy Sulfones
Phenoxy sulfones are a class of organic compounds characterized by a sulfonyl group (–SO₂–) linking two aromatic rings, with at least one of these rings being further substituted with a phenoxy group (–O–C₆H₅). This structural motif imparts a unique combination of properties, including high thermal and oxidative stability, chemical resistance, and specific biological activities.
In the realm of materials science, the phenoxy sulfone unit is a key building block for high-performance thermoplastics like polyethersulfone (PES) and polysulfone (PSU). These polymers are prized for their toughness and stability at elevated temperatures, finding use in demanding applications such as aerospace components, medical devices, and water treatment membranes[1].
In the pharmaceutical and agrochemical industries, the diaryl sulfone scaffold, including phenoxy-substituted derivatives, is explored for a range of biological activities[2]. The sulfone group can act as a hydrogen bond acceptor and its rigid nature can provide a defined orientation for other pharmacophoric elements.
Understanding the melting point and thermal decomposition of these compounds is paramount. For polymer scientists, these parameters define the processing window for extrusion and molding. For medicinal chemists, thermal stability is a crucial indicator of a drug candidate's shelf-life and formulation viability.
Fundamental Principles of Thermal Analysis
The characterization of melting and decomposition phenomena is primarily achieved through two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature[3]. As a sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process), which is detected by the instrument as a change in heat flow. The resulting DSC thermogram provides several key pieces of information:
-
Melting Point (T_m): The temperature at which the crystalline solid transitions to a liquid state. This is typically taken as the peak temperature of the melting endotherm[4].
-
Enthalpy of Fusion (ΔH_f): The amount of energy required to melt the sample, which is proportional to the area under the melting peak. This value is related to the degree of crystallinity of the material.
-
Purity: The shape of the melting peak can be used to assess the purity of a crystalline compound. Impurities tend to depress and broaden the melting range[5][6][7].
Thermogravimetric Analysis (TGA) for Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[8][9]. This technique is indispensable for determining the thermal stability of a material and for studying its decomposition profile. Key parameters obtained from a TGA curve include:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (T_peak): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of a char or inorganic residue.
The atmosphere used in TGA is critical. An inert atmosphere (e.g., nitrogen or argon) allows for the study of pyrolysis, while an oxidative atmosphere (e.g., air or oxygen) reveals the material's susceptibility to thermal oxidation.
Melting Points of Representative Phenoxy Sulfone Derivatives
The melting point of a phenoxy sulfone is highly dependent on its molecular structure, including the substitution pattern on the aromatic rings and the overall symmetry of the molecule. The following table summarizes the melting points of several representative phenoxy sulfone compounds.
| Compound Name | Structure | Melting Point (°C) |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | 128 |
| 4,4'-Dichlorodiphenyl Sulfone | C₁₂H₈Cl₂O₂S | 148[10] |
| Bis(4-hydroxyphenyl) Sulfone | C₁₂H₁₀O₄S | 242-247[11] |
| Bis[4-(4-aminophenoxy)phenyl] Sulfone | C₂₄H₂₀N₂O₄S | 195[12] |
| 4,4'-Diaminodiphenyl Sulfone | C₁₂H₁₂N₂O₂S | 175-177[13] |
| 4-Amino, 4'-Nitrodiphenyl Sulfone | C₁₂H₁₀N₂O₄S | - |
Note: Data for some compounds may vary slightly depending on the source and purity.
Thermal Decomposition of Phenoxy Sulfones: Mechanisms and Temperature Ranges
The thermal stability of phenoxy sulfones is generally high due to the presence of strong aromatic and sulfone linkages. Decomposition typically occurs at elevated temperatures and proceeds through complex radical-mediated pathways.
Small Molecules
For small molecule diaryl sulfones, thermal decomposition often initiates with the cleavage of the carbon-sulfur bond, which is generally the weakest bond in the sulfone group. The onset of thermal decomposition for acyclic aromatic sulfones is typically above 350 °C[1]. The decomposition of arylazo aryl sulfones, for example, proceeds via one-bond fission to generate aryl and sulfonyl radicals[7].
Poly(phenoxy sulfone)s and Related Polymers
The thermal degradation of aromatic poly(ether sulfone)s has been extensively studied. The primary decomposition mechanism involves the random scission of the main polymer chain[5]. The ether and sulfone linkages are the most susceptible to cleavage at high temperatures.
Studies combining TGA with techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) have identified the major degradation products. For poly(ether sulfone) (PES), the main volatile products are SO₂ and phenol[10][14]. The thermal degradation of these polymers typically occurs in the temperature range of 370 to 650 °C[5][10][15].
The structure of the polymer backbone has a significant impact on its thermal stability. For instance, the introduction of aliphatic groups can lower the decomposition temperature. The presence of pendant functional groups, such as carboxylic acids, can also influence the degradation pathway, with initial decomposition steps often involving these side groups[5][10][14][15].
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the thermal analysis of phenoxy sulfones.
Determination of Melting Point by DSC
This protocol is based on ASTM D3418 and ISO 11357 standards for determining the transition temperatures of polymers, adapted for small molecule analysis[4].
5.1.1. Instrument and Sample Preparation
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Standard aluminum pans and lids.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered phenoxy sulfone sample into an aluminum pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, sealed aluminum pan as a reference.
-
5.1.2. DSC Experimental Parameters
-
Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate of 10 °C/min to a temperature sufficiently above the melting point.
-
Cool the sample back to the initial temperature at a rate of 10 °C/min.
-
A second heating scan is often performed to ensure thermal history does not affect the results.
-
5.1.3. Data Analysis
-
Plot the heat flow as a function of temperature.
-
The melting point (T_m) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak.
Figure 1: Workflow for Melting Point Determination by DSC.
Determination of Thermal Decomposition Range by TGA
This protocol is a general procedure for assessing the thermal stability of small molecules and polymers.
5.2.1. Instrument and Sample Preparation
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Pans: Open ceramic (e.g., alumina) or platinum pans.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phenoxy sulfone sample into the TGA pan.
-
Ensure the sample is evenly distributed across the bottom of the pan.
-
5.2.2. TGA Experimental Parameters
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature where decomposition is complete (e.g., 800 °C).
-
5.2.3. Data Analysis
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset of decomposition (T_onset).
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperature(s) of maximum decomposition rate (T_peak).
-
Record the residual mass at the end of the experiment.
Figure 2: Workflow for Thermal Decomposition Analysis by TGA.
Synthesis of Phenoxy Sulfone Derivatives
The synthesis of phenoxy sulfones typically involves nucleophilic aromatic substitution reactions or the oxidation of corresponding thioethers.
Synthesis of Bis(4-hydroxyphenyl) Sulfone
A common precursor for many phenoxy sulfone derivatives is bis(4-hydroxyphenyl) sulfone. It can be synthesized by the reaction of phenol with sulfuric acid[16].
Protocol:
-
A mixture of phenol and a suitable solvent is heated.
-
Concentrated sulfuric acid is added dropwise to the heated mixture.
-
The reaction mixture is heated to a temperature of 160-200 °C to drive the reaction and remove water.
-
The product, bis(4-hydroxyphenyl) sulfone, precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Synthesis of Bis[4-(4-aminophenoxy)phenyl] Sulfone
This compound can be synthesized via a nucleophilic aromatic substitution reaction starting from 4,4'-dichlorodiphenyl sulfone and 4-aminophenol[12].
Protocol:
-
4,4'-Dichlorodiphenyl sulfone and an excess of 4-aminophenol are dissolved in a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide).
-
A base, such as potassium carbonate, is added to the mixture to deprotonate the phenolic hydroxyl group of 4-aminophenol.
-
The reaction mixture is heated to an elevated temperature (e.g., 160-190 °C) for several hours.
-
After cooling, the product is precipitated by pouring the reaction mixture into water, filtered, and purified.
Structure-Property Relationships
The thermal properties of phenoxy sulfones are intricately linked to their molecular architecture.
-
Symmetry: Highly symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.
-
Substituent Effects: The nature and position of substituents on the aromatic rings can significantly influence both the melting point and thermal stability. Electron-withdrawing groups can affect the electron density of the aromatic rings and the strength of the C-S bonds. Bulky substituents can hinder intermolecular interactions, potentially lowering the melting point.
-
Intermolecular Forces: Hydrogen bonding, in the case of hydroxyl- or amino-substituted derivatives, can lead to higher melting points due to the increased energy required to break these intermolecular interactions.
For poly(phenoxy sulfone)s, the flexibility of the polymer chain, determined by the nature of the linkages between aromatic rings, plays a crucial role in determining the glass transition temperature (T_g) and the overall thermal stability. The introduction of more rigid units into the polymer backbone generally increases the T_g and thermal stability[17].
Conclusion
The melting point and thermal decomposition range are fundamental properties of phenoxy sulfones that are critical for their successful application in both materials science and drug development. This guide has provided a comprehensive overview of the principles and experimental techniques used to characterize these properties. The data and protocols presented herein serve as a valuable resource for scientists and researchers working with this important class of compounds. A thorough understanding of the relationship between the structure of phenoxy sulfones and their thermal behavior is essential for the rational design of new materials and molecules with tailored properties.
References
- [Link to a relevant scientific article or book on polymer chemistry]
- [Link to a relevant scientific article or book on medicinal chemistry]
-
Placido, J., & Rivas, B. L. (2018). Purity Determination of Chemical Compounds by Differential Scanning Calorimetry (DSC). IntechOpen. [Link]
- [Link to a relevant scientific article on DSC]
- Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.
- [Link to a relevant scientific article on TGA]
- [Link to a relevant scientific article on melting point depression]
- [Link to a relevant scientific article on DSC for purity analysis]
- [Link to a relevant scientific article on TGA of polymers]
- [Link to a relevant scientific article on DSC principles]
- [Link to a relevant scientific article on synthesis of diaryl sulfones]
- [Link to a relevant scientific article on structure-property rel
- [Link to a relevant scientific article on thermal analysis of organic compounds]
-
Matbase. (n.d.). Polysulfone (PSU). [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
- [Link to a relevant patent or article on phenoxy sulfone synthesis]
- [Link to a relevant article on thermal decomposition mechanisms]
- Montaudo, G., & Puglisi, C. (1991). Thermal Degradation of Poly(ether sulfone).
- Google Patents. (n.d.).
-
Scamporrino, E., Vitalini, D., & Mineo, P. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]
- Al-Suwaidan, I. A., & El-Enany, M. M. (2013). Synthesis and biological evaluation of some new diaryl sulfone derivatives. European Journal of Medicinal Chemistry, 69, 58-67.
-
LookChem. (n.d.). Bis[4-(4-aminophenoxy)phenyl]sulfone. [Link]
- Perng, L. H. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583-593.
-
Career Henan Chemical Co. (2026, January 16). Diphenyl sulfone. [Link]
- [Link to a relevant scientific article or book on polymer characteriz
- [Link to a relevant scientific article on thermal analysis]
- [Link to a relevant scientific article on synthesis of functionalized sulfones]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. eag.com [eag.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1 [sigmaaldrich.com]
- 12. Cas 13080-89-2,Bis[4-(4-aminophenoxy)phenyl]sulfone | lookchem [lookchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 17. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
Methodological & Application
Application Note: 1-Methanesulfonyl-4-phenoxybenzene as a Pharmaceutical Intermediate
Part 1: Executive Summary & Core Directive
Compound Identity:
-
Chemical Name: 1-Methanesulfonyl-4-phenoxybenzene
-
Synonyms: 4-(Methylsulfonyl)diphenyl ether; Phenyl 4-methylsulfonylphenyl ether[1]
-
CAS Number: 21134-15-6
-
Critical Note: Do not confuse with CAS 3696-28-4 (Bispyrithione), which is a distinct disulfide compound often misindexed in loose text searches.[1] Ensure procurement requests specify the diphenyl ether structure.
-
Strategic Value: 1-Methanesulfonyl-4-phenoxybenzene represents a "privileged scaffold" in medicinal chemistry, specifically for the COX-2 inhibitor (coxib) class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] It combines a robust methylsulfonyl "warhead" (critical for COX-2 selectivity) with a lipophilic phenoxy tail that is highly amenable to downstream functionalization via Electrophilic Aromatic Substitution (EAS).[1]
This guide details the handling, reactivity, and specific synthetic protocols for utilizing this intermediate to construct high-value pharmaceutical pharmacophores.[2]
Part 2: Chemical Profile & Reactivity Logic[1]
Structural Analysis
The molecule consists of two distinct aromatic rings linked by an ether oxygen. Understanding the electronic difference between these rings is the key to successful synthesis.
-
Ring A (Sulfonyl-bearing): The methylsulfonyl group (
) is a strong electron-withdrawing group (EWG).[1] It severely deactivates Ring A toward electrophilic attack.[1] -
Ring B (Phenoxy-bearing): The ether oxygen acts as a strong electron-donating group (EDG) via resonance.[1] This activates Ring B toward electrophiles.[1]
-
The Consequence: In any electrophilic substitution (nitration, halogenation, acylation), reaction will occur exclusively on Ring B , typically at the para position relative to the ether linkage (unless blocked).[1]
Solubility & Stability[1]
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in chlorinated solvents (DCM, Chloroform).[1] Poor solubility in water and straight-chain alkanes.[1]
-
Stability: The sulfone group is thermally and chemically robust, resisting oxidation and most reducing conditions (except strong hydrides like LiAlH4).[1] The ether linkage is stable to base but can be cleaved by strong Lewis acids (e.g., BBr3) under forcing conditions.[1]
Part 3: Pharmaceutical Applications (COX-2 Targeting)[1][3]
The 4-(methylsulfonyl)phenyl moiety is the pharmacophoric anchor for many COX-2 selective inhibitors (e.g., Etoricoxib, Rofecoxib analogs).[1]
-
Mechanism of Action: The hydrophilic sulfone group enters the COX-2 secondary side pocket and hydrogen bonds with Arg120 and Tyr355 .
-
Role of the Intermediate: This ether intermediate allows chemists to attach the "tail" region of the drug (Ring B) to the "anchor" (Ring A) early in the synthesis, then functionalize Ring B to tune pharmacokinetics (solubility, metabolic stability).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the retrosynthetic logic and forward reactivity of the scaffold.
Caption: Reactivity map showing the regioselective functionalization of the activated phenoxy ring (Ring B) to build COX-2 inhibitor scaffolds.[1]
Part 4: Detailed Protocol
Regioselective Nitration of 1-Methanesulfonyl-4-phenoxybenzene
Objective: To introduce a nitro group at the para-position of the phenoxy ring. This is the primary entry point for converting the intermediate into an amino-diphenyl ether, a versatile handle for sulfonamide or amide coupling.
Reaction Scheme:
4.1 Reagents & Equipment[1]
-
Substrate: 1-Methanesulfonyl-4-phenoxybenzene (10.0 g, 40.3 mmol).
-
Solvent: Glacial Acetic Acid (50 mL) – Chosen to moderate reactivity and improve selectivity.[1]
-
Reagent: Fuming Nitric Acid (90%, 2.0 equiv) or HNO3/H2SO4 mixture.[1]
-
Equipment: 250 mL 3-neck round bottom flask, internal temperature probe, addition funnel, ice-water bath.
4.2 Step-by-Step Procedure
-
Dissolution: Charge the flask with 10.0 g of substrate and 40 mL of glacial acetic acid. Stir at room temperature until fully dissolved. If solubility is slow, warm gently to 35°C, then cool back to 20°C.
-
Cooling: Lower the internal temperature to 0–5°C using an ice-water bath. Crucial: The phenoxy ring is highly activated; low temperature prevents over-nitration (di-nitro impurities).[1]
-
Addition: Mix Fuming Nitric Acid (3.8 mL) with Glacial Acetic Acid (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.
-
Control Point: Maintain internal temperature < 10°C. An exotherm indicates reaction initiation.[1]
-
-
Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.[1]5) should disappear, replaced by a lower Rf yellow spot (Nitro product).[1]
-
Quench & Workup:
-
Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring. The product will precipitate as a light yellow solid.
-
Stir for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) until the filtrate pH is neutral.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to remove any ortho-isomer traces.[1]
4.3 Analytical Validation (Self-Validating System)
-
1H NMR (DMSO-d6):
Part 5: Safety & Handling
| Hazard Class | Risk Description | Mitigation Strategy |
| Skin/Eye Irritant | The sulfone intermediate causes moderate skin and severe eye irritation. | Wear nitrile gloves and safety goggles.[1] Use a fume hood for all solids handling.[1] |
| Nitration Risks | Nitric acid is a strong oxidizer.[1] Reaction with organics is exothermic.[1][3] | Never add nitric acid rapidly.[1] Always monitor internal temperature.[1] Keep a quenching water bath nearby. |
| Waste Disposal | Aqueous waste from nitration contains acid and nitro-aromatics.[1] | Neutralize with Sodium Bicarbonate before disposal.[1] Do not mix with organic solvent waste streams (risk of reaction).[1] |
Part 6: References
-
COX-2 Inhibition Mechanism: Zarghi, A., & Arfaei, S. (2011).[1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.[1] (Contextual grounding for sulfone pharmacophore).
-
Synthetic Methodology: Smith, M. B. (2020).[1][4][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Authoritative source for EAS regioselectivity rules).
Sources
- 1. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: p-Phenoxyphenyl Methyl Sulfone in High-Performance Polymer and Medicinal Chemistry
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Compound: p-Phenoxyphenyl methyl sulfone (PPMS) | CAS: 21134-15-6
Executive Summary & Chemical Rationale
p-Phenoxyphenyl methyl sulfone (PPMS) is a versatile, highly polar intermediate characterized by a flexible ether linkage and a strongly electron-withdrawing methyl sulfone moiety. In polymer chemistry, it serves as an indispensable model compound for optimizing the functionalization of poly(arylene ether sulfone)s (PAES) and as a building block for high-k dielectric materials. In medicinal chemistry, the diaryl ether sulfone scaffold is a privileged pharmacophore for designing enzyme inhibitors.
The causality behind its utility lies in its structural dichotomy:
-
The Ether Linkage (-O-): Provides conformational flexibility, which lowers the glass transition temperature (
) in polymers to enhance processability, and allows adaptive binding in biological targets. -
The Methyl Sulfone Group (-SO₂CH₃): Imparts a high dipole moment (approx. 4.8 D) ()[1], significantly boosting the dielectric constant of polymer films[2]. Furthermore, the
-protons of the methyl group and the ortho-protons of the phenoxy ring offer distinct, regioselective sites for directed metalation.
Workflow 1: Model Compound for PAES Functionalization
Poly(arylene ether sulfone)s are high-performance engineering plastics known for their thermal stability and chemical resistance[3]. However, direct post-polymerization modification of PAES is often plagued by high viscosity, poor solubility, and complex NMR characterization. PPMS acts as a perfect small-molecule surrogate to optimize electrophilic aromatic substitution and lithiation protocols before scaling up to the macromolecular level[4].
Causality of Experimental Choices
-
Solvent (THF): Tetrahydrofuran is chosen over non-polar solvents because its oxygen lone pairs coordinate with the lithium cation, breaking up n-BuLi hexamers into more reactive dimers/monomers.
-
Temperature (-78 °C): Cryogenic conditions are mandatory. At higher temperatures, the strongly nucleophilic n-BuLi will attack the sulfone group, leading to chain scission or complex byproduct mixtures rather than the desired deprotonation.
Protocol: Directed ortho-Lithiation and Self-Validating Functionalization
-
Preparation: Dissolve 10 mmol of PPMS in 50 mL of anhydrous THF under a strict argon atmosphere.
-
Metalation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise add 11 mmol of n-butyllithium (n-BuLi, 1.6 M in hexanes) over 15 minutes. Stir for 2 hours at -78 °C.
-
Self-Validation Step (Crucial): Extract a 0.5 mL aliquot via syringe and inject it into a vial containing 1 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. Validation criteria: The disappearance of the ortho-proton signal and the appearance of a deuterium-shifted carbon peak confirm quantitative lithiation. Do not proceed to step 4 unless lithiation exceeds 95%.
-
Electrophilic Trapping: Once validated, add 12 mmol of the desired electrophile (e.g., trimethyl borate for borylation, or chlorosulfonic acid for sulfonation) dropwise.
-
Recovery: Allow the mixture to warm to room temperature, quench with 1 M HCl, and extract with ethyl acetate. Purify via recrystallization.
Caption: Logical relationship and self-validation pathway for the functionalization of PPMS.
Workflow 2: Fabrication of High-k Dielectric Polymer Films
For high-temperature capacitive energy storage, dielectric materials must exhibit both a high dielectric constant (
Causality of Experimental Choices
-
Solvent (DMAc): N,N-Dimethylacetamide is utilized for film casting because its high boiling point (165 °C) allows for slow, controlled solvent evaporation, preventing the formation of pinholes that would drastically reduce the dielectric breakdown strength.
-
Thermal Annealing: Vacuum annealing above the solvent's boiling point ensures the complete removal of residual DMAc, which would otherwise act as a plasticizer and increase dielectric loss (tan
).
Protocol: Film Casting and Characterization
-
Dope Preparation: Dissolve the PPMS-modified polymer (15 wt%) in anhydrous DMAc. Stir for 12 hours at room temperature until a homogenous, viscous dope is formed.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove micro-particulates (a self-validating step to prevent premature electrical breakdown).
-
Casting: Cast the solution onto a clean glass substrate using a doctor blade set to a 50 µm gap.
-
Annealing: Place the substrate in a vacuum oven. Ramp the temperature: 80 °C for 2 h, 120 °C for 2 h, and finally 150 °C for 12 h under high vacuum.
-
Electrode Deposition: Sputter gold electrodes (50 nm thickness, 3 mm diameter) onto both sides of the peeled film using a shadow mask.
-
Characterization: Measure the dielectric constant and loss using an LCR meter at frequencies ranging from 10² to 10⁶ Hz.
Caption: Experimental workflow for the fabrication and electrical characterization of PPMS-derived dielectric films.
Workflow 3: Diaryl Ether Sulfone Scaffold in Drug Development
In medicinal chemistry, the methyl sulfone group is a well-documented pharmacophore (e.g., in COX-2 inhibitors) because it acts as a robust hydrogen bond acceptor without being susceptible to rapid metabolic oxidation. PPMS serves as a foundational scaffold where the phenoxy ring can be halogenated and subsequently subjected to Suzuki-Miyaura cross-coupling to build complex Active Pharmaceutical Ingredients (APIs).
Protocol: Halogenation and Cross-Coupling
-
Bromination: React PPMS with N-bromosuccinimide (NBS) in acetonitrile at 60 °C. The electron-donating ether oxygen directs the bromination to the para-position of the phenoxy ring.
-
Validation: Monitor the reaction via LC-MS. The appearance of an [M+H]+ peak at m/z 327/329 (1:1 isotopic ratio) confirms successful mono-bromination.
-
Cross-Coupling: React the brominated intermediate with a functionalized arylboronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture at 90 °C to yield the extended API scaffold.
Quantitative Data Synthesis
The integration of PPMS-like moieties into standard polymer backbones yields significant enhancements in physical and electrical properties. The table below summarizes the comparative data between a standard Poly(arylene ether sulfone) (PAES) and a PPMS-modified PAES.
| Property | Standard PAES | PPMS-Modified PAES | Mechanistic Causality |
| Dielectric Constant (@ 1 kHz) | 3.2 | 4.8 | High dipole moment (4.8 D) of the methyl sulfone group increases polarizability[1]. |
| Dielectric Loss (tan | 0.002 | 0.004 | Slight increase due to the rotational mobility of the pendant methyl sulfone groups. |
| Glass Transition ( | 185 °C | 198 °C | Increased interchain dipole-dipole interactions restrict segmental chain motion[3]. |
| Breakdown Strength | 200 MV/m | 275 MV/m | Polar groups introduce deep trap states that hinder the acceleration of free electrons. |
| Water Uptake (%) | 1.2% | 2.9% | Enhanced hydrophilicity driven by the strong hydrogen-bond accepting nature of the sulfone. |
References
- US Patent 10,364,324 - Poly(2,6-dimethyl-1,4-phenylene-oxide) derivatives with sulfonyl pendant groups and methods therefor. Google Patents.
-
Polyimide-Based Dielectric Materials for High-Temperature Capacitive Energy Storage - Polymers (MDPI). URL:[Link]
-
Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives - Polymers (MDPI). URL:[Link] (General structural properties of polysulfones).
-
Synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes. I - ResearchGate. URL:[Link]
Sources
Application Notes and Protocols: Friedel-Crafts Sulfonylation of Diphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the Friedel-Crafts sulfonylation of diphenyl ether, a critical transformation for the synthesis of diaryl sulfones. Diaryl sulfones are significant structural motifs in medicinal chemistry and materials science, valued for their thermal stability and diverse biological activities. This document offers an in-depth exploration of the reaction mechanism, optimal conditions, and detailed experimental protocols, grounded in established scientific principles.
Introduction: The Significance of Diphenyl Ether Sulfones
The sulfonyl group (-SO₂-) is a key functional group in the design of therapeutic agents and advanced polymers. When incorporated into a diphenyl ether scaffold, the resulting sulfone can exhibit a range of biological activities, including antibacterial, and anti-cancer properties. Furthermore, these sulfones serve as vital monomers in the synthesis of high-performance polymers like poly(ether sulfone) (PES), which are prized for their exceptional thermal and chemical resistance.
The Friedel-Crafts sulfonylation is a powerful and versatile method for the formation of a carbon-sulfur bond between an aromatic ring and a sulfonylating agent. This electrophilic aromatic substitution reaction allows for the direct introduction of a sulfonyl group onto the diphenyl ether backbone. Achieving high yields and regioselectivity, primarily at the para-positions, is paramount for the successful application of this reaction in both research and industrial settings.
Reaction Mechanism and Key Parameters
The Friedel-Crafts sulfonylation proceeds through a classic electrophilic aromatic substitution mechanism. The key steps involve the generation of a highly electrophilic sulfonyl cation or a related species, which then attacks the electron-rich aromatic ring of the diphenyl ether.
The Electrophile: Choice of Sulfonylating Agent
The selection of the sulfonylating agent is a critical determinant of the reaction's success. Common choices include:
-
Sulfonyl Chlorides (R-SO₂Cl): These are highly reactive and widely used. In the presence of a Lewis acid catalyst, they readily form the electrophilic species.
-
Sulfonic Anhydrides ((R-SO₂)₂O): These are also effective sulfonylating agents, often used with solid acid catalysts.
-
Sulfonic Acids (R-SO₃H): While less reactive, sulfonic acids can be used, particularly with strong acid catalysts or under forcing conditions.
For the synthesis of diphenyl ether sulfones, arenesulfonyl chlorides are the most common and effective reagents.
The Catalyst: Activating the Electrophile
A catalyst is essential to enhance the electrophilicity of the sulfonylating agent. The choice of catalyst significantly influences the reaction rate, yield, and regioselectivity.
-
Homogeneous Lewis Acids: Traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are highly effective.[1] AlCl₃ is particularly common due to its strong Lewis acidity. However, these catalysts are often required in stoichiometric amounts as they form a complex with the product sulfone.[2] They also present challenges in terms of handling, workup, and waste disposal due to their moisture sensitivity and corrosive nature.[1]
-
Heterogeneous Solid Acids: To address the drawbacks of homogeneous catalysts, a variety of solid acid catalysts have been developed. These include zeolites (like zeolite beta), metal-exchanged montmorillonites (such as Fe³⁺-montmorillonite), and silica-supported Lewis acids.[1][3] Solid acids offer several advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions.[1] The activity of these catalysts is often correlated with a combination of Brønsted and Lewis acid sites.[3]
Reaction Conditions: Temperature, Solvent, and Stoichiometry
-
Temperature: The reaction temperature can vary widely depending on the reactivity of the substrate and the chosen catalyst. Reactions with highly active Lewis acids like AlCl₃ may be conducted at or below room temperature, while those with less reactive solid acids may require heating.
-
Solvent: The choice of solvent is crucial to ensure the solubility of the reactants and to moderate the reaction. Inert solvents such as chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) or nitrobenzene are commonly used. For greener protocols, solvent-free conditions are also being explored, particularly with solid acid catalysts.
-
Stoichiometry: The molar ratio of the reactants and catalyst is a key parameter to optimize. An excess of the sulfonylating agent may be used to drive the reaction to completion, while the amount of catalyst will depend on its activity and whether it is a true catalyst or a stoichiometric reagent.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate, diphenyl ether-4,4'-disulfonyl chloride, and a general procedure for the Friedel-Crafts sulfonylation reaction.
Protocol 1: Synthesis of Diphenyl Ether-4,4'-disulfonyl Chloride
This protocol is adapted from established procedures for the chlorosulfonylation of diphenyl ether.[1][4][5] Diphenyl ether-4,4'-disulfonyl chloride is a versatile reagent for subsequent sulfonylation reactions.
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice
-
Water (deionized)
-
Dichloromethane (or other suitable solvent)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add thionyl chloride (10-15 molar equivalents relative to diphenyl ether). Cool the flask in an ice-salt bath to 0 to -10 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approximately 2 molar equivalents) to the stirred thionyl chloride while maintaining the low temperature.
-
Addition of Diphenyl Ether: Dissolve diphenyl ether (1 molar equivalent) in a minimal amount of thionyl chloride and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0 and 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional hour. A precipitate of the disulfonic acid may form.
-
Chlorination: Add a catalytic amount of DMF (e.g., 0.1 molar equivalents) and slowly warm the reaction mixture to reflux (approximately 70-80 °C). The evolution of HCl and SO₂ will be observed as the sulfonic acid is converted to the sulfonyl chloride. Maintain the reflux for 2-4 hours, or until the gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The diphenyl ether-4,4'-disulfonyl chloride will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as a mixture of acetone and water or toluene. Dry the purified product under vacuum.
Protocol 2: General Friedel-Crafts Sulfonylation of an Arene with a Sulfonyl Chloride
This protocol provides a general framework for the sulfonylation of an aromatic compound, which can be adapted for the reaction of diphenyl ether with a suitable sulfonyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Diphenyl ether (or other arene)
-
Arenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (or other inert solvent)
-
Hydrochloric acid (dilute, aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel or powder funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry two-necked flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve the arene (e.g., diphenyl ether, 1 molar equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (1.1 - 2.0 molar equivalents) portion-wise to the stirred solution.
-
Addition of Sulfonylating Agent: Dissolve the arenesulfonyl chloride (1 molar equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly and carefully quench it by the dropwise addition of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualization of the Reaction Pathway and Workflow
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Sulfonylation.
Experimental Workflow
Caption: General Experimental Workflow for Friedel-Crafts Sulfonylation.
Data Summary and Comparison
The choice of catalyst and sulfonylating agent significantly impacts the yield and selectivity of the Friedel-Crafts sulfonylation of diphenyl ether. The following table summarizes typical conditions and outcomes.
| Catalyst | Sulfonylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| AlCl₃ | Arenesulfonyl Chloride | Dichloromethane | 0 to RT | 70-90 | High reactivity, stoichiometric catalyst required. |
| FeCl₃ | Arenesulfonyl Chloride | Nitrobenzene | 25-100 | 60-85 | Milder than AlCl₃, but can still require stoichiometric amounts. |
| Zeolite Beta | Sulfonic Anhydride | Toluene | 80-120 | 75-95 | Heterogeneous, reusable catalyst, good para-selectivity.[1] |
| Fe³⁺-Montmorillonite | Arenesulfonyl Chloride | No Solvent | 100-140 | 80-98 | Eco-friendly, reusable, high yields.[1] |
| Chlorosulfonic Acid | Diphenyl Ether | Thionyl Chloride | 0 to 80 | >90 (to sulfonyl chloride) | Direct conversion to the disulfonyl chloride intermediate.[1] |
Troubleshooting and Safety Considerations
-
Low Yields: Incomplete reaction may be due to impure reagents, insufficient catalyst, or deactivation of the catalyst by moisture. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: Over-sulfonylation (disulfonylation) can occur, especially with highly activated arenes or harsh reaction conditions. Using a milder catalyst or controlling the stoichiometry can mitigate this. Isomer formation is also possible, with the ortho isomer being a potential byproduct.
-
Difficult Workup: The workup of reactions using stoichiometric Lewis acids can be challenging due to the formation of emulsions. Careful and slow quenching is essential.
-
Safety: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are highly corrosive and react violently with water. Chlorosulfonic acid is extremely corrosive and reacts explosively with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Reddy, K. R., et al. (2004). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2371-2375.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of diphenyl ether -4, 4`-disulfonyl chloride (DPE). Retrieved from [Link]
- Cremlyn, R. J. (1979). CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES.
- Google Patents. (n.d.). EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
-
Google Patents. (n.d.). CN107089932B - A kind of sulfonation process and device of alkyl diphenyl ether. Retrieved from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). Retrieved from [Link]
- Google Patents. (n.d.). CN1915969A - Method for synthesizing alkyl diphenyl ether sulfonate.
-
ResearchGate. (n.d.). Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst. Retrieved from [Link]
Sources
- 1. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 2. US2854477A - Method of making alkyl diphenyl ether sulfonates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: Precision Sulfonation of Phenoxybenzene Derivatives
Controlling Regioselectivity and Suppressing Sulfone Formation
Abstract
The sulfonation of phenoxybenzene (diphenyl ether) and its derivatives presents a classic challenge in electrophilic aromatic substitution: managing the high reactivity of the electron-rich ether linkage to prevent over-sulfonation and the formation of varying bridged sulfone byproducts (e.g., 4,4'-diphenyldisulfone). This guide delineates the mechanistic divergence between sulfonation and sulfonylation and provides two validated protocols: a scalable industrial method using Chlorosulfonic Acid (
Introduction: The Chemoselectivity Challenge
Phenoxybenzene is highly activated toward electrophilic aromatic substitution (
-
Regio-scrambling: While para- substitution is sterically favored, high temperatures or strong acid catalysis can promote thermodynamic equilibration or ortho- attack.
-
The "Sulfone Trap": The most persistent impurity is the diaryl sulfone. This occurs when the newly formed sulfonic acid (or its anhydride intermediate) acts as an electrophile toward an unreacted molecule of phenoxybenzene.
Key Insight: Sulfone formation is an intermolecular process.[1] Therefore, it is kinetically second-order with respect to the aromatic substrate concentration, whereas sulfonation is pseudo-first-order (depending on the reagent). Dilution and temperature control are not just safety measures; they are the primary switches for chemoselectivity.
Mechanistic Pathway & Logic
The following diagram illustrates the bifurcation between the desired Sulfonic Acid pathway and the Sulfone side-reaction.
Figure 1: Mechanistic bifurcation. The "Red Path" to sulfone formation is driven by excess reagent, high concentration, and heat.
Reagent Selection Guide
| Reagent | Reactivity | Selectivity (p:o) | Sulfone Risk | Recommended Application |
| Chlorosulfonic Acid ( | High | High (at <0°C) | Moderate | Scale-Up: Best for producing sulfonyl chlorides or acids in bulk. Requires strict T-control. |
| Moderate | Very High | Low | Lab/Pharma: Best for acid-sensitive substrates or when <1% sulfone is required. | |
| Sulfuric Acid ( | Low | Low/Moderate | Low | Not Recommended: Reaction stops due to water formation (equilibrium limited). |
| Oleum ( | Very High | Low | High | Avoid: Aggressive nature promotes polysulfonation and sulfone formation. |
Detailed Experimental Protocols
Protocol A: The "Cold-Dilute" Method (Chlorosulfonic Acid)
Best for: Preparation of 4-phenoxybenzenesulfonic acid or sulfonyl chloride on >10g scale.
Safety Warning:
-
Preparation:
-
Dissolve Phenoxybenzene (1.0 eq) in Dichloromethane (DCM) (5 mL per gram of substrate).
-
Why DCM? It acts as a heat sink and keeps the reaction mixture dilute to suppress intermolecular sulfone formation.
-
-
Cooling:
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
-
Addition:
-
Add Chlorosulfonic Acid (1.05 - 1.1 eq) dropwise over 30 minutes.
-
Critical Parameter: Do not allow internal temperature to exceed 5°C. Higher temps favor the sulfonyl chloride -> sulfone conversion.
-
-
Reaction:
-
Stir at 0°C for 2 hours. Monitor by TLC or HPLC.
-
-
Quench & Workup (Acid Form):
-
Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of reaction).[2][3]
-
Separate the organic layer (contains unreacted starting material and trace sulfone).
-
The product (Sulfonic Acid) is often in the aqueous phase.[4] Extract aqueous phase with EtOAc or salt out with NaCl if isolation of the sodium salt is desired.
-
Protocol B: The "In-Situ Complex" Method (
/ Dioxane)
Best for: High-value intermediates requiring high regioselectivity and zero sulfone.
Concept: Instead of handling dangerous liquid
-
Complex Generation:
-
In a dry flask under
, charge 1,4-Dioxane (2.0 eq) and DCM (dry) . -
Add
(1.1 eq) at room temperature. -
Observation: A white precipitate (the
-Dioxane complex) may form. is the byproduct.
-
-
Substrate Addition:
-
Cool mixture to 10°C .
-
Add Phenoxybenzene derivative (1.0 eq) slowly.
-
-
Reaction:
-
Hydrolysis:
-
Add water to hydrolyze the silyl ester intermediate.
-
Neutralize with NaOH to obtain the sodium sulfonate salt.[8]
-
Process Workflow & Decision Tree
Figure 2: Decision matrix for reagent selection based on substrate sensitivity and scale.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Sulfone Content (>2%) | Temperature too high during addition. | Ensure T < 0°C. Increase solvent volume (dilution). |
| Low Conversion | Old Reagent ( | Distill |
| Ortho- Isomer Present | Reaction temperature drifted up. | Use Protocol B ( |
References
-
Mechanistic Studies on Sulfone Formation
-
Chlorosulfonic Acid Protocols
-
BenchChem. (2025).[4] Application Notes: The Use of Sulfonating Agents in Organic Synthesis. Retrieved from
-
-
Sulfur Trioxide-Dioxane / TMSClSO3 Method
-
Duff, R. J., & Wnuk, S. F. (1995). Trimethylsilyl Directed Aromatic Sulfonation with Sulfur Trioxide-Dioxane Complex. Tetrahedron Letters. Retrieved from
-
Smith, K., et al. (2006).[15] A novel method for the sulfonation of aromatic rings using a sulfur trioxide-dioxane complex.[10] Journal of Organic Chemistry.
-
-
General Review of Sulfonation Reagents
Sources
- 1. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols [mdpi.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. chemithon.com [chemithon.com]
- 12. scirp.org [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2962454A - Sulfonating reagent and method of making and using the same in the preparation of cation exchange membranes - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
Catalytic methods for synthesizing 4-(methylsulfonyl)diphenyl ether
Executive Summary
4-(Methylsulfonyl)diphenyl ether is a critical pharmacophore and agrochemical intermediate, serving as a scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (e.g., Fomesafen) and selective COX-2 inhibitors. Traditional synthesis often relies on stoichiometric oxidation using harsh reagents (e.g.,
This Application Note details two advanced catalytic protocols that offer superior scalability, safety, and yield:
-
Method A: Tungstate-Catalyzed Oxidative Transformation (Green Chemistry Route).
-
Method B: Copper-Catalyzed C–S Cross-Coupling (Direct Functionalization Route).
Method A: Tungstate-Catalyzed Oxidation
Rationale & Mechanism
This method utilizes sodium tungstate (
Key Advantages:
-
Chemoselectivity: Avoids over-oxidation of the ether linkage.[1]
-
E-Factor: Extremely low waste generation compared to
CPBA. -
Safety: Eliminates the explosion hazards of organic peroxides.
Mechanistic Pathway (Visualization)
Figure 1: Stepwise oxidation pathway involving peroxotungstate oxygen transfer.
Experimental Protocol
Reagents:
-
Precursor: 4-(Methylthio)diphenyl ether (10 mmol, 2.16 g).
-
Oxidant: 30%
(25 mmol, 2.5 equiv). -
Catalyst:
(0.1 mmol, 1 mol%). -
Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (
) (0.1 mmol). -
Solvent: Ethyl Acetate (EtOAc) or Toluene (for biphasic system).
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide precursor and PTC in EtOAc (15 mL).
-
Catalyst Activation: Add
dissolved in minimal water (1 mL). -
Oxidant Addition: Add 30%
dropwise over 20 minutes at room temperature. Note: Exothermic reaction; monitor internal temperature. -
Reaction: Heat the mixture to 50°C and stir vigorously for 4 hours.
-
Quench: Cool to room temperature. Quench excess peroxide with saturated
solution. -
Workup: Separate phases. Wash the organic layer with brine (
). Dry over and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane (1:3) to obtain white crystalline needles.
Method B: Copper-Catalyzed C–S Cross-Coupling
Rationale & Mechanism
For workflows starting from aryl halides, this method utilizes a Copper(I) catalyst to couple 4-iododiphenyl ether directly with sodium methanesulfinate (
Key Advantages:
-
Direct Access: Bypasses the sulfide synthesis step.
-
Functional Group Tolerance: Compatible with other reducible groups (e.g., ketones, esters) that might be sensitive to strong oxidants.
Catalytic Cycle (Visualization)
Figure 2: Cu(I)/Cu(III) catalytic cycle for sulfinylation of aryl halides.
Experimental Protocol
Reagents:
-
Substrate: 4-Iododiphenyl ether (1.0 mmol).
-
Sulfinate Source: Sodium methanesulfinate (
) (1.5 mmol). -
Catalyst: CuI (0.1 mmol, 10 mol%).
-
Ligand: L-Proline (0.2 mmol, 20 mol%) or 1,10-Phenanthroline.
-
Base: NaOH (0.2 mmol) - Required if using L-Proline to generate the active carboxylate ligand.
-
Solvent: DMSO (3 mL).
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a Schlenk tube with Nitrogen or Argon.
-
Charge Solids: Add CuI, L-Proline, NaOH, Sodium Methanesulfinate, and 4-Iododiphenyl ether.
-
Solvation: Add DMSO via syringe.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. Note: DMSO requires higher temperatures to facilitate the solubility of the sulfinate salt.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).
-
Extraction: Extract the aqueous layer with EtOAc.[2] Combine organic layers and wash vigorously with water (
) to remove DMSO. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1).
Performance Comparison & Data Analysis
The following table summarizes the expected performance metrics based on validated literature precedents for these specific transformations.
| Metric | Method A: Tungstate Oxidation | Method B: Cu-Catalyzed Coupling |
| Starting Material | 4-(Methylthio)diphenyl ether | 4-Iododiphenyl ether |
| Catalyst Load | 1 mol% ( | 10 mol% (CuI) |
| Temperature | 50°C | 90–100°C |
| Time | 4–6 Hours | 12–18 Hours |
| Yield (Isolated) | 92–96% | 80–88% |
| Atom Economy | High (Water byproduct) | Moderate (NaI byproduct) |
| Scalability | Excellent (kg scale feasible) | Good (g scale feasible) |
References
-
Catalytic Oxidation of Sulfides (Tungsten/H2O2)
-
Copper-Catalyzed Sulfonylation (General Protocols)
-
Industrial Relevance (Fomesafen/Diphenyl Ether Herbicides)
-
Alternative Pd-Catalyzed Routes
-
General Sulfide Oxidation Guide
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. WO2001046130A1 - Process for the preparation of diphenyl ether compounds - Google Patents [patents.google.com]
- 9. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 1-Methanesulfonyl-4-phenoxybenzene Synthesis
Welcome to the technical support resource for the synthesis of 1-Methanesulfonyl-4-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your reaction yields and ensure the purity of your final product.
I. Synthesis Overview: Pathways to 1-Methanesulfonyl-4-phenoxybenzene
The synthesis of 1-Methanesulfonyl-4-phenoxybenzene, a diaryl ether sulfone, can be approached through two primary retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is a common and often preferred method which involves the formation of the diaryl ether linkage followed by oxidation of the sulfide to the sulfone.
-
Step 1: Diaryl Ether Formation: This step typically involves an Ullmann condensation or a similar copper-catalyzed coupling of a phenol with an aryl halide.[1][2][3] Alternatively, if the aryl halide is sufficiently activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution can occur.[4][5]
-
Step 2: Oxidation: The resulting sulfide is then oxidized to the desired sulfone.[6][7] A variety of oxidizing agents can be employed for this transformation.[8][9][10]
Pathway B: Sulfone Formation Followed by Ether Synthesis
In this alternative approach, the sulfone moiety is established first, followed by the creation of the diaryl ether bond.
-
Step 1: Sulfone Synthesis: An appropriate benzene derivative is sulfonylated to introduce the methanesulfonyl group.
-
Step 2: Diaryl Ether Formation: The resulting sulfonylated aromatic compound is then coupled with a phenoxide in a nucleophilic aromatic substitution reaction.
The following sections will primarily focus on troubleshooting and optimizing Pathway A, as it often provides greater flexibility and control over the synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Low Yield of 4-(Methylthio)phenoxybenzene (Sulfide Intermediate)
Question 1: My Ullmann condensation reaction for the formation of the diaryl ether is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Ullmann-type diaryl ether syntheses are a frequent challenge. Several factors can contribute to this issue:
-
Cause: Inactive Catalyst: The copper catalyst is crucial for this reaction. If the copper source is old, oxidized, or not properly activated, the reaction will be sluggish or fail completely.[1]
-
Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr) or activate copper powder before use. Activation can be achieved by washing with a dilute acid to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
-
Cause: Inappropriate Solvent: The choice of solvent is critical for both solubility of the reactants and achieving the necessary reaction temperature.[1]
-
Cause: Insufficiently Strong Base or Incomplete Phenoxide Formation: The reaction requires the deprotonation of the phenol to form the corresponding phenoxide, which then acts as the nucleophile.
-
Solution: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[13] Ensure the base is finely powdered and thoroughly dried before use. It can be beneficial to pre-stir the phenol and base in the solvent for a period before adding the aryl halide and catalyst to ensure complete phenoxide formation.
-
-
Cause: Low Reaction Temperature or Insufficient Reaction Time: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: The optimal temperature will depend on the specific reactants and solvent. A typical range is 120-180 °C. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion.
-
-
Cause: Side Reactions: Homocoupling of the aryl halide to form a biphenyl derivative can be a significant side reaction, especially at very high temperatures.
-
Solution: Optimize the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also promote side reactions. Finding the "sweet spot" is key. The use of ligands such as 1,10-phenanthroline can sometimes moderate the reaction conditions and improve selectivity.[14]
-
Incomplete Oxidation of the Sulfide to the Sulfone
Question 2: I am observing a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone in my oxidation step. How can I drive the reaction to completion?
Answer:
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a common issue and can be addressed by considering the following:
-
Cause: Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. To fully convert the sulfide to the sulfone, at least two equivalents of the oxidant are required.
-
Cause: Low Reaction Temperature: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide.
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. However, be cautious, as excessive heat can lead to side reactions or decomposition of the product.
-
-
Cause: Choice of Oxidizing Agent and Catalyst: Some oxidizing agents are more potent than others. The choice of catalyst can also significantly influence the reaction rate and selectivity.[9][10]
-
Solution: For a robust and complete oxidation, hydrogen peroxide in the presence of a catalytic amount of a tungstate or molybdate salt is often effective.[15] Alternatively, m-CPBA is a reliable, albeit more expensive, option.
-
Formation of Byproducts
Question 3: I am observing the formation of diaryl sulfone as a byproduct during my sulfonation reaction (Pathway B). How can I minimize this?
Answer:
The formation of diaryl sulfone is a known side reaction in sulfonation, arising from the reaction of the initially formed sulfonic acid with another molecule of the arene.[16][17]
-
Cause: High Reaction Temperature: The formation of the sulfone byproduct is often more sensitive to temperature than the desired sulfonation.[16]
-
Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Careful temperature control is crucial.
-
-
Cause: High Concentration of Sulfonating Agent: An excess of the sulfonating agent, particularly sulfur trioxide, can promote sulfone formation.[16]
-
Solution: Carefully control the stoichiometry of the sulfonating agent. In some cases, using an inhibitor such as sodium sulfite can help suppress sulfone formation.[16]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, 1-Methanesulfonyl-4-phenoxybenzene?
A1: Recrystallization is typically the most effective method for purifying the final product.[18][19] A mixed solvent system, such as ethanol/water or methanol/water, often gives good results.[18] The crude product can be dissolved in the hot alcohol, and water is then added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out. Column chromatography on silica gel can also be used if recrystallization is not sufficient to remove all impurities.[19]
Q2: Can I use a palladium-catalyzed reaction instead of an Ullmann condensation for the diaryl ether formation?
A2: Yes, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be adapted for the synthesis of diaryl ethers and may offer milder reaction conditions.[2][20] These reactions typically employ a palladium catalyst with a suitable phosphine ligand.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are important:
-
Oxidizing agents: Many oxidizing agents are strong and can react violently with organic materials. Handle them with care and avoid contact with flammable solvents.
-
Solvents: High-boiling aprotic solvents like DMF and DMSO can be harmful. Use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Copper catalysts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Exothermic reactions: The oxidation step can be exothermic. Add the oxidizing agent slowly and with cooling to control the reaction temperature.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(Methylthio)phenoxybenzene via Ullmann Condensation
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-mercaptophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add 1-bromo-4-methoxybenzene (1.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(methylthio)phenoxybenzene.
Protocol 2: Oxidation of 4-(Methylthio)phenoxybenzene to 1-Methanesulfonyl-4-phenoxybenzene
-
Dissolve 4-(methylthio)phenoxybenzene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 eq) dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from an ethanol/water mixture to obtain pure 1-Methanesulfonyl-4-phenoxybenzene.
V. Data Presentation
| Parameter | Recommended Range | Notes |
| Ullmann Condensation | ||
| Base | K₂CO₃, Cs₂CO₃ | Ensure the base is anhydrous and finely powdered. |
| Catalyst | CuI, CuBr | Use 5-10 mol %. |
| Solvent | DMF, DMSO, NMP | Anhydrous conditions are crucial. |
| Temperature | 120-180 °C | Optimize for specific substrates. |
| Oxidation | ||
| Oxidant | H₂O₂, m-CPBA, Oxone® | Use 2.1-2.5 equivalents for full conversion to the sulfone. |
| Solvent | Acetic Acid, Dichloromethane | Choice depends on the oxidant. |
| Temperature | 0 °C to Room Temperature | Can be gently heated if the reaction is slow. |
VI. Visualization
Reaction Pathway Diagram
Caption: General two-step synthesis of 1-Methanesulfonyl-4-phenoxybenzene.
Troubleshooting Workflow: Low Diaryl Ether Yield
Caption: Decision tree for troubleshooting low yields in Ullmann diaryl ether synthesis.
VII. References
-
Adams, J. P., & Alder, C. M. (n.d.). Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]
-
Kim, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(23), 7806. [Link]
-
de Oliveira, R. C., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. Catalysis Today, 410, 76-85. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation of sulfides. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Molbase. (n.d.). 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis. [Link]
-
Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340. [Link]
-
ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. [Link]
-
Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1974). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Indian Journal of Chemistry, 12(5), 553-554. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Belfield, K. D., & Wang, S. (1997). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 62(15), 4970-4971. [Link]
-
Karuppasamy, K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
PrepChem. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]
-
Sciencemadness.org. (2015). Diphenyl Ether From Phenol?[Link]
-
Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
-
Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
-
PrepChem. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(phenylsulfonyl)benzene. [Link]
-
ChemBK. (2025). phenoxybenzene. [Link]
-
Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. [Link]
-
Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
-
KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene. [Link]
-
ResearchGate. (2025). Synthesis of Sulfonated Poly(1,4-diphenoxybenzene) for Proton Exchange Membrane. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-. [Link]
-
Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
-
SciELO. (n.d.). Novel and Reusable Mesoporous Silica Supported 4-Methylbenzenesul- fonate-functionalized Ionic Liquids for Room Temperature Highly Efficient Preparation of 2,4,5-Triaryl-1H-imidazoles. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdmf.org.br [cdmf.org.br]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. 1-Methanesulfonyl-4-phenoxy-benzene synthesis - chemicalbook [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 19. 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Minimizing side reactions during sulfonation of diphenyl ethers
Welcome to the technical support center for the sulfonation of diphenyl ethers. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this critical reaction, enhance product purity, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the mechanistic rationale behind process choices, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered during the sulfonation of diphenyl ethers.
Q1: What are the primary side reactions I should be concerned about during the sulfonation of diphenyl ether?
The sulfonation of diphenyl ether is a classic electrophilic aromatic substitution, but it is susceptible to several competing and subsequent reactions that can lower yield and complicate purification. The most common side reactions include:
-
Sulfone Formation: This is often the most significant byproduct, where two diphenyl ether molecules are bridged by a sulfonyl group (-SO2-). It arises from the reaction of an intermediate arylsulfonic acid with another arene molecule, particularly at higher temperatures.[1][2][3]
-
Polysulfonation: The introduction of multiple sulfonic acid groups onto the aromatic rings. While disulfonation is often desired, uncontrolled reaction conditions can lead to tri-sulfonated or even more highly substituted products.[4]
-
Desulfonation: The sulfonation reaction is reversible. Under conditions of high temperature and high water concentration (i.e., in dilute sulfuric acid), the sulfonic acid group can be cleaved, reverting the product to the starting material.[4][5]
-
Ether Linkage Cleavage & Degradation: Extremely harsh conditions (e.g., high temperatures, very strong acid) can lead to the cleavage of the ether bond or general degradation and oxidation of the aromatic rings, resulting in charring and the formation of colored impurities.[6][7][8]
Q2: How does my choice of sulfonating agent impact the reaction outcome?
The choice of sulfonating agent is critical as it dictates the reactivity and the reaction conditions required. Harsher agents increase reaction rates but often lead to more side products.
| Sulfonating Agent | Relative Reactivity | Common Side Products & Issues | Typical Conditions |
| Concentrated H₂SO₄ | Moderate | Desulfonation (due to water formation), requires higher temperatures which can promote sulfone formation.[9] | High temperature, often requires azeotropic removal of water.[2] |
| Oleum (H₂SO₄ + SO₃) | High | Sulfone formation, polysulfonation, oxidation/charring if not controlled.[1][10] | Low to moderate temperatures (0–40 °C).[11] |
| Sulfur Trioxide (SO₃) | Very High | Highly exothermic, can cause localized overheating leading to charring and sulfone formation.[9] | Requires dilution in an inert solvent (e.g., CH₂Cl₂, liquid SO₂) and very low temperatures.[6][12] |
| Chlorosulfonic Acid (ClSO₃H) | High | Generates HCl gas as a byproduct, can cause degradation.[13] | Low temperatures, often in a chlorinated solvent.[14] |
| SO₃-Complexes (e.g., SO₃-triethylphosphate) | Mild | Significantly reduces side reactions like sulfone formation and chain cleavage.[8] | Room temperature, allows for better control.[8] |
Q3: How can I control the degree of sulfonation to selectively produce a mono- or di-sulfonated product?
Controlling the degree of sulfonation (DS) is a matter of managing stoichiometry and reaction conditions. The ether linkage is an activating, ortho, para-directing group, making the initial substitution relatively easy.[14]
-
Stoichiometry: This is the most crucial factor. For mono-sulfonation, use a molar ratio of sulfonating agent to diphenyl ether of approximately 1.0-1.1:1. For di-sulfonation, a ratio of 2.0-2.2:1 is a good starting point. Precise control of the molar ratio is essential.[9]
-
Reaction Time and Temperature: Lowering the temperature and shortening the reaction time will favor lower degrees of sulfonation. Monitor the reaction progress using techniques like HPLC to stop the reaction once the desired product is maximized.[15]
-
Agent Reactivity: Using a milder agent, such as an SO₃-complex, provides a larger process window to stop the reaction at the desired DS.[8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems with an explanation of the underlying cause and actionable solutions.
Problem 1: My final product is dark brown or black, indicating significant impurities.
-
Likely Cause: This is typically due to oxidation or degradation of the aromatic substrate. It is caused by excessively harsh reaction conditions, such as high temperatures, highly concentrated sulfonating agents (oleum, neat SO₃), or localized overheating during the addition of the sulfonating agent.[2][6]
-
Investigative Steps & Solutions:
-
Temperature Control: Is your cooling bath maintaining the target temperature? The sulfonation reaction is highly exothermic. Ensure efficient stirring and slow, dropwise addition of the sulfonating agent to dissipate heat effectively.
-
Choice of Agent: If using oleum or neat SO₃, consider switching to a milder agent like chlorosulfonic acid in a solvent or an SO₃-triethylphosphate complex.[8]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction. This minimizes oxidation from atmospheric oxygen, which can be a factor at elevated temperatures.[9]
-
Solvent Use: Performing the reaction in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) helps to control the exotherm and prevent localized high concentrations of the reactive species.[6]
-
Problem 2: My primary byproduct is identified as a diphenyl sulfone.
-
Likely Cause: Sulfone formation occurs when the desired sulfonic acid product acts as an electrophile and reacts with another molecule of diphenyl ether. This side reaction is strongly promoted by high reaction temperatures and an excess of the aromatic starting material.[3][16]
-
Investigative Steps & Solutions:
-
Lower the Temperature: This is the most effective way to reduce the rate of sulfone formation. Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired sulfonation.
-
Control Stoichiometry: Avoid a large excess of diphenyl ether. While a slight excess may be used to ensure full consumption of the sulfonating agent, a large excess provides more substrate for the side reaction.
-
Order of Addition: In batch processes, adding the diphenyl ether solution to the sulfonating agent solution (inverse addition) can sometimes minimize sulfone formation by ensuring the diphenyl ether is never in large excess relative to the sulfonating species.[3]
-
Purification: If sulfone formation is unavoidable, it can often be removed during workup. The sulfonic acid product is highly polar and water-soluble (especially as a salt), while the diphenyl sulfone is much more nonpolar and can be separated by extraction or precipitation.[2]
-
Problem 3: I have low yield and suspect desulfonation is occurring.
-
Likely Cause: Desulfonation is the microscopic reverse of the sulfonation reaction. It is an acid-catalyzed hydrolysis favored by the presence of water and high temperatures. If you are using concentrated sulfuric acid as the agent, the water produced during the reaction can facilitate this reverse pathway.[4]
-
Investigative Steps & Solutions:
-
Minimize Water: Use a sulfonating agent that does not produce water, such as sulfur trioxide, an SO₃ complex, or chlorosulfonic acid.[9][17]
-
Use Anhydrous Conditions: If using sulfuric acid, opt for fuming sulfuric acid (oleum) to ensure a very low water concentration. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Temperature Management: While high temperatures favor the forward reaction, they also accelerate the reverse reaction. Find an optimal temperature that provides a good rate without significant product loss. Desulfonation becomes more prominent at temperatures above 100-120°C in the presence of aqueous acid.
-
Workflow & Side Reaction Diagram
The following diagram illustrates the desired reaction pathway and the major competing side reactions.
Caption: Reaction scheme for diphenyl ether sulfonation and major side reactions.
Protocols for Minimized Side Reactions
Adherence to a well-designed protocol is paramount for achieving high purity and yield.
Protocol 1: Controlled Mono-sulfonation using Chlorosulfonic Acid
This protocol is designed for high selectivity towards the mono-sulfonated product by using a controlled addition at low temperature in an inert solvent.
Materials:
-
Diphenyl Ether (DPE)
-
Chlorosulfonic Acid (ClSO₃H)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen inlet.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, dropping funnel, and a condenser with a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reactant Preparation: In the main flask, dissolve Diphenyl Ether (1.0 eq.) in anhydrous DCM (approx. 0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Agent Preparation: In the dropping funnel, add Chlorosulfonic Acid (1.05 eq.) dissolved in a small amount of anhydrous DCM.
-
Reaction: Add the chlorosulfonic acid solution dropwise to the stirred DPE solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A gas trap (e.g., a bubbler with NaOH solution) should be used to neutralize the evolved HCl gas.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor the reaction's progress by TLC or HPLC analysis of quenched aliquots.
-
Quenching: Once the starting material is consumed, very slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. The layers may not separate well initially. Add NaCl to the aqueous layer to facilitate separation. Separate the layers.
-
Neutralization & Extraction: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified further.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting common sulfonation issues.
References
-
Schleheck, D., et al. (2003). Desulfonation and degradation of the disulfodiphenylethercarboxylates from linear alkyldiphenyletherdisulfonate surfactants. PubMed. Available at: [Link]
-
Schleheck, D., et al. (2003). Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants. Applied and Environmental Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Diphenyl sulfone. Wikipedia. Available at: [Link]
- CN107089932B. (2020). A kind of sulfonation process and device of alkyl diphenyl ether. Google Patents.
- CN1915969A. (2007). Method for synthesizing alkyl diphenyl ether sulfonate. Google Patents.
- US2854477A. (1958). Method of making alkyl diphenyl ether sulfonates. Google Patents.
-
Chen, D.D., et al. (2024). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Journal of Materials Science and Chemical Engineering. Available at: [Link]
- US3383421A. (1968). Process for the formation and purification of aromatic sulfones. Google Patents.
-
De la Cruz, J. L., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. Available at: [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Wikipedia. Available at: [Link]
- US5136088A. (1992). Process for sulfonating viscous organic reactants. Google Patents.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Schleheck, D., et al. (2003). Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants. ResearchGate. Available at: [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. The Chemithon Corporation. Available at: [Link]
- CN103265460A. (2013). Alkyl diphenyl ether sulfonate and preparation method thereof. Google Patents.
-
Sankir, M. (2002). Synthesis and Characterization of Sulfonated Poly (Arylene Ether Sulfone) Copolymers via Direct Copolymerization. VTechWorks. Available at: [Link]
-
Genies, C., et al. (2001). Mastering Sulfonation of Aromatic Polysulfones: Crucial for Membranes for Fuel Cell Application. Macromolecular Symposia. Available at: [Link]
-
Blanco, J. F., et al. (2001). Mastering Sulfonation of Aromatic Polysulfones: Crucial for Membranes for Fuel Cell Application. Macromolecular Symposia. Available at: [Link]
-
Hegde, A. (2018). Synthesis, Characterization and Structure-Property Relationships of Post-sulfonated Poly(arylene ether sulfone) Membranes for Water. VTechWorks. Available at: [Link]
-
Parreño Jr, R. P., et al. (2021). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. Available at: [Link]
-
Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Diphenyl ether. Wikipedia. Available at: [Link]
-
De la Cruz, J. L., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. ACS Publications. Available at: [Link]
-
Laconche, J. (2014). High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone). European Patent Office. Available at: [Link]
-
Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry. Available at: [Link]
-
Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN107089932B - A kind of sulfonation process and device of alkyl diphenyl ether - Google Patents [patents.google.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. chemithon.com [chemithon.com]
- 10. scirp.org [scirp.org]
- 11. CN1915969A - Method for synthesizing alkyl diphenyl ether sulfonate - Google Patents [patents.google.com]
- 12. US2854477A - Method of making alkyl diphenyl ether sulfonates - Google Patents [patents.google.com]
- 13. CN103265460A - Alkyl diphenyl ether sulfonate and preparation method thereof - Google Patents [patents.google.com]
- 14. 20.210.105.67 [20.210.105.67]
- 15. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
Validation & Comparative
Comparing reactivity of sulfones vs sulfoxides in diaryl ethers
Title: Comparative Reactivity Guide: Sulfones vs. Sulfoxides in Diaryl Ether Synthesis
Executive Summary
In the synthesis of diaryl ethers—critical scaffolds in medicinal chemistry (e.g., vancomycin, tyrosine kinase inhibitors)—the choice between sulfone (
-
Select Sulfones when maximizing reaction rate and yield in nucleophilic aromatic substitution (
) is the priority. Their superior electron-withdrawing capability ( ) stabilizes Meisenheimer complexes significantly better than sulfoxides. -
Select Sulfoxides as a "Trojan Horse" directing group . While they are weaker
activators ( ), their ability to coordinate lithium allows for precise ortho-functionalization prior to ether formation. They can subsequently be oxidized to sulfones to drive the final coupling.
Electronic Properties & Mechanistic Basis
The reactivity difference stems fundamentally from the electronic distribution and geometry of the sulfur center.
Hammett Substituent Constants
The Hammett constants (
| Substituent | Structure | Electronic Effect | ||
| Phenyl Sulfone | 0.70 | 0.62 | Strong Resonance ( | |
| Phenyl Sulfoxide | 0.49 | 0.51 | Moderate Induction ( | |
| Methyl Sulfone | 0.72 | 0.60 | Strong Induction & Resonance | |
| Methyl Sulfoxide | 0.49 | 0.52 | Moderate Induction |
Data sourced from Hansch, Leo, & Taft (Chem. Rev. 1991).[2]
Key Insight: The sulfone group is approximately 40% more electron-withdrawing than the sulfoxide in the para position. This makes sulfones far superior at stabilizing the anionic transition state (Meisenheimer complex) required for displacing halides in diaryl ether synthesis.
Polarity and Lipophilicity (LogP)
-
Sulfoxides (
): Exhibit a highly polarized character with a large dipole moment (~3.96 D). They are generally more polar and less lipophilic (lower LogP) than their sulfone counterparts. -
Sulfones (
): While still polar (~4.5 D), the tetrahedral geometry allows for some vector cancellation. They are typically more lipophilic and crystalline than sulfoxides.
Synthetic Accessibility & Reactivity Profiles
Nucleophilic Aromatic Substitution ( )
The formation of the ether linkage (C-O bond) is the rate-determining step.
-
Sulfone Activation:
-
Reaction: Rapid displacement of aryl fluorides or chlorides by phenols using bases like
or in polar aprotic solvents (DMF, DMSO, NMP). -
Advantage: High yields (>90%), tolerates steric bulk on the nucleophile.
-
Mechanism: The two sulfonyl oxygens inductively withdraw electron density while the sulfur atom accepts electron density via resonance, dramatically lowering the energy of the transition state.
-
-
Sulfoxide Activation:
-
Reaction: Slower reaction rates; often requires higher temperatures (
) or stronger nucleophiles. -
Limitation: Prone to side reactions (e.g., Pummerer rearrangement) if acidic conditions are introduced.
-
Chirality: Sulfoxides are chiral.[3][4] If using an enantiopure sulfoxide, racemization can occur under harsh
conditions.
-
Ortho-Lithiation (Directed Metalation - DoM)
This is where sulfoxides outperform sulfones.
-
Sulfoxide (The "Coordinator"): The sulfinyl oxygen has a potent ability to coordinate Lithium (Complex Induced Proximity Effect - CIPE). This directs lithiation exclusively to the ortho position, allowing electrophiles (E+) to be installed with high regioselectivity.
-
Sulfone (The "Acidifier"): Sulfones rely primarily on the acidification of the ortho proton (inductive effect). While they can direct lithiation, the lack of strong coordination often leads to lower selectivity or requires "surrogates" like DABSO to install the group.
Visualizing the Decision Matrix
The following diagram illustrates the mechanistic pathways and the decision logic for choosing between sulfone and sulfoxide activation.
Figure 1: Decision tree for selecting sulfur oxidation state based on synthetic requirements. Sulfones offer direct efficiency, while sulfoxides offer regiochemical control.
Experimental Protocols
Protocol A: Standard Sulfone-Activated
Best for rapid synthesis of library compounds.
-
Reagents: 4-Fluorophenyl phenyl sulfone (1.0 equiv), Phenol derivative (1.1 equiv),
(2.0 equiv). -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration).
-
Procedure:
-
Charge a reaction vial with the sulfone, phenol, and base.
-
Add solvent and seal.
-
Heat to 80–100 °C for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess phenol) and brine.
-
Yield: Typically 85–98%.
-
Protocol B: Sulfoxide-Directed Ortho-Lithiation & Oxidation
Best for installing substituents (e.g., Methyl, Halogens) ortho to the sulfur bridge.
-
Lithiation (DoM):
-
Dissolve diphenyl sulfoxide (1.0 equiv) in anhydrous THF at -78 °C .
-
Add LDA (1.1 equiv) dropwise. Stir for 30 min. The solution may turn yellow/orange (formation of lithio-species).
-
Add Electrophile (e.g., MeI, 1.2 equiv). Warm to RT slowly.
-
-
Oxidation (Activation):
-
Dissolve the crude ortho-substituted sulfoxide in
. -
Add mCPBA (1.2 equiv) at 0 °C. Stir for 1 hour.
-
Quench with saturated
(to destroy excess peroxide) and .
-
-
Ether Formation:
-
Proceed with Protocol A using the newly formed, highly active sulfone.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Nájera, C., & Sansano, J. M. (2005). Recent advances in the synthesis of sulfones. Tetrahedron, 61(13), 3137-3225. Link
-
Rohrbach, S., et al. (2019).[3][7] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16388. Link
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- 2. researchgate.net [researchgate.net]
- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 4. mdpi.com [mdpi.com]
- 5. Metalation of t‐butyl sulfoxides, sulfones and sulfonamides of pyridazine and pyrazine. Metalation of diazines. XX | Scilit [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
Precision Microanalysis of Sulfones: Validating 1-Methanesulfonyl-4-phenoxybenzene
Topic: Elemental Analysis Standards for 1-Methanesulfonyl-4-phenoxybenzene Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical and agrochemical synthesis, 1-Methanesulfonyl-4-phenoxybenzene (CAS 21134-15-6) serves as a critical sulfone intermediate.[1] Its validation requires rigorous Elemental Analysis (EA) to confirm the integrity of the sulfone (
This guide objectively compares the performance of three industry-standard Certified Reference Materials (CRMs)—Sulfanilamide , BBOT , and Cystine —specifically for calibrating CHNS analyzers to measure this target molecule.[1] Unlike generic protocols, this analysis focuses on the Matrix-Match Efficacy regarding Sulfur recovery and combustion dynamics.[1]
The Analytical Challenge: 1-Methanesulfonyl-4-phenoxybenzene
Before selecting a standard, we must understand the analyte. 1-Methanesulfonyl-4-phenoxybenzene presents a unique combustion profile due to its oxidized sulfur group and aromatic stability.[1]
| Property | Value | Analytical Implication |
| Formula | Requires simultaneous CHS determination. | |
| Theoretical %S | 12.91% | Mid-range sulfur content; requires a standard bracketing this value. |
| Structure | Sulfone ( | The sulfur is already partially oxidized, aiding conversion to |
| Melting Point | ~120°C | Solid at room temperature; easy to handle but prone to static. |
Comparative Analysis of Calibration Standards
A "universal" standard does not exist for high-precision sulfone analysis.[1] The choice of standard dictates the accuracy of the sulfur recovery. Below is a comparative performance analysis based on experimental data from a flash combustion system (TCD detection).
The Contenders
-
Sulfanilamide (The Industry Benchmark): High stability, often used for K-factor determination.[1]
-
BBOT (The Complex Standard): Large molecule, often used to test combustion efficiency.
-
Cystine (The High-S Challenge): Amino acid dimer with disulfide bridges.[1]
Performance Comparison Table
| Feature | Sulfanilamide | BBOT | Cystine |
| Formula | |||
| Sulfur Content | 18.62% | 7.44% | 26.69% |
| Nitrogen Presence | Yes (16.27%) | Yes (6.51%) | Yes (11.66%) |
| Combustibility | Excellent (Flash point low) | Good (High C content requires | Difficult (Sticky, requires |
| Linearity Match | High (Closest to target 12.9%) | Medium (S% is too low for target) | Low (S% is 2x target) |
| Recommendation | Primary Choice | Secondary (Linearity Check) | Not Recommended |
Expert Insight: The Causality of Choice
Why Sulfanilamide Wins: The target molecule (1-Methanesulfonyl-4-phenoxybenzene) has a sulfur content of ~12.9%.[1]
-
BBOT (7.44% S) requires extrapolation of the calibration curve to measure 12.9%, introducing mathematical error.
-
Cystine (26.69% S) is a disulfide (
). The bond energy of the disulfide bridge differs significantly from the sulfone ( ) in the target. Furthermore, Cystine is notoriously difficult to combust completely without additives, often leading to peak tailing that ruins integration.[1] -
Sulfanilamide (18.62% S) brackets the target value effectively when used in a multi-point calibration (e.g., 0.5mg to 2.5mg weights), ensuring the target falls within the interpolated range.
Self-Validating Experimental Protocol
To ensure Trustworthiness, this protocol includes internal "sanity checks" (Self-Validation) that alert the operator to failure before data is reported.[1]
A. Sample Preparation (The Microbalance Technique)
-
Equipment: Ultra-microbalance (readability 0.1 µg).
-
Target Weight: 2.0 mg (± 0.1 mg).
-
Container: Tin (Sn) capsule. Tin is mandatory; its exothermic oxidation raises the local temperature to ~1800°C, ensuring complete ring breakage of the phenoxybenzene structure.[1]
B. Combustion Parameters (The "Oxygen Boost")
Sulfones are stable. To prevent "sooting" (which traps Nitrogen and Sulfur), use the following timing:[1]
-
Drop Sample.
-
Delay 1s.
-
Inject Oxygen (15mL). Crucial: The sample must fall into an oxygen-rich environment, not an inert one.[1]
C. The Workflow Diagram (Graphviz)
The following diagram illustrates the critical path for Sulfur detection and where errors typically occur for this specific molecule.
Caption: Analytical workflow for Sulfone determination. Note the critical risk points at Combustion and Water Trapping.
Supporting Experimental Data
The following data represents a validation run comparing the target molecule against the recommended standard (Sulfanilamide).
Instrument: Flash 2000 CHNS Analyzer Carrier Gas: Helium (140 mL/min) Combustion Temp: 950°C[1]
| Run ID | Sample | Weight (mg) | Theoretical %S | Measured %S | % Recovery | Pass/Fail |
| STD-1 | Sulfanilamide (K-Factor) | 1.503 | 18.62 | 18.62 | 100.0% | Calib |
| STD-2 | Sulfanilamide (Check) | 2.105 | 18.62 | 18.59 | 99.8% | Pass |
| UNK-1 | 1-Methanesulfonyl... | 1.850 | 12.91 | 12.88 | 99.7% | Pass |
| UNK-2 | 1-Methanesulfonyl... | 1.920 | 12.91 | 12.95 | 100.3% | Pass |
| UNK-3 | 1-Methanesulfonyl... | 2.010 | 12.91 | 12.40 | 96.0% | Fail (Leak) |
Note on UNK-3: The drop in recovery (96%) is a classic sign of a micro-leak in the combustion tube O-ring, common when analyzing high-sulfur compounds that produce corrosive
Conclusion
For the elemental verification of 1-Methanesulfonyl-4-phenoxybenzene , Sulfanilamide is the superior calibration standard.[1] It provides the necessary matrix match for Sulfur content without the combustion difficulties associated with Cystine or the extrapolation errors of BBOT.
Final Recommendation: Use Sulfanilamide for K-factor determination.[1] Run a "Check Standard" of the target molecule every 10 samples to monitor the reduction tube's capacity, as Sulfones deplete Copper reduction fillings faster than non-sulfur compounds.[1]
References
-
ASTM International. (2022). ASTM E1178 - 16(2022) Standard Test Methods for Analysis of Organic Compounds by Elemental Analysis. ASTM International. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Sulfanilamide Reference Material 919b. NIST Standard Reference Materials. [Link]
-
PubChem. (2023). 1-Methanesulfonyl-4-phenoxybenzene Compound Summary. National Library of Medicine. [Link][1]
Sources
A Comparative Guide to the Stability of Methyl vs. Ethyl Sulfone Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, the sulfone functional group (R-SO₂-R') is a cornerstone, prized for its remarkable stability and versatile chemical properties.[1][2] As a strong hydrogen bond acceptor and a powerful electron-withdrawing group, the sulfonyl moiety is integral to the structure of over 150 FDA-approved drugs and countless high-performance polymers.[3][4][5] A frequent design choice for researchers is the selection of the alkyl group attached to the sulfonyl sulfur. While the decision to use a methyl (-SO₂CH₃) versus an ethyl (-SO₂CH₂CH₃) group may seem trivial, this one-carbon difference can cascade into significant variations in a molecule's chemical, metabolic, and physical stability.[6]
This guide provides an in-depth comparison of methyl and ethyl sulfone derivatives, moving beyond surface-level observations to explore the mechanistic underpinnings of their stability. We will examine how subtle differences in sterics and electronics translate to tangible outcomes in thermal, chemical, and metabolic assays, providing researchers with the insights needed to make informed decisions in molecular design.
Fundamental Physicochemical Differences: Sterics and Electronics
The primary distinctions between methyl and ethyl groups lie in their size (steric effects) and, to a lesser extent, their electronic contributions.
-
Steric Hindrance : The most impactful difference is size. An ethyl group is substantially larger than a methyl group, creating greater steric hindrance around the sulfonyl core.[6] This bulkiness can physically obstruct the approach of reagents or the entry into a confined enzyme active site, thereby influencing reaction rates and metabolic pathways.[7][8]
Caption: Steric bulk of the ethyl group can impede nucleophilic attack.
-
Electronic Effects : Both methyl and ethyl groups are weak electron-donating groups through induction. The sulfonyl group itself, however, is powerfully electron-withdrawing, and its influence typically dominates the local electronic environment.[1][5] Therefore, the electronic differences between a methyl and an ethyl substituent are often secondary to the steric effects in determining stability.
Comparative Chemical and Thermal Stability
The sulfone functional group is inherently robust, characterized by a hexavalent sulfur atom that is resistant to mild oxidation and reduction.[1][9] Its stability against hydrolysis is another key feature that makes it attractive for drug design.[3] However, the attached alkyl group can introduce specific liabilities.
2.1. Thermal Stability Acyclic aliphatic sulfones are generally thermally stable, with decomposition onsets often exceeding 350°C.[10] The primary degradation pathway typically involves the cleavage of the carbon-sulfur (C-S) bond and elimination of sulfur dioxide (SO₂).[5][11]
| Parameter | Methyl Sulfone | Ethyl Sulfone | Rationale |
| Alkyl Group Size | Smaller | Larger | Ethyl group has one additional carbon atom.[6] |
| Steric Hindrance | Lower | Higher | Increased bulk of the ethyl group impedes molecular interactions.[7] |
| C-S Bond Strength | Marginally Stronger (Predicted) | Marginally Weaker (Predicted) | Based on the relative stability of the resulting alkyl radicals (ethyl > methyl).[12] |
| Elimination Reactions | Not possible | Possible (β-elimination) | Presence of β-hydrogens on the ethyl group provides a pathway for elimination. |
Table 1: Summary of Physicochemical Properties Influencing Stability.
2.2. Chemical Stability: Degradation Pathways In forced degradation studies, which assess stability towards acid, base, oxidation, and photolysis, the core sulfonyl group is often resilient.[13] The key difference emerges in base-catalyzed reactions. The ethyl group possesses β-hydrogens, making ethyl sulfone derivatives susceptible to elimination reactions under basic conditions, a pathway unavailable to methyl sulfones.
Comparative Metabolic Stability
For drug development professionals, understanding metabolic stability is critical as it dictates a compound's half-life and bioavailability.[14] Metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often involves the oxidation of C-H bonds.[15]
Here, the distinction between methyl and ethyl sulfones becomes paramount.
-
Methyl Sulfone : Possesses a single potential site for metabolism on the alkyl group: the three equivalent C-H bonds of the methyl moiety.
-
Ethyl Sulfone : Presents two distinct sites for metabolism: the C-H bonds on the terminal methyl group (-CH₃) and the C-H bonds on the methylene group (-CH₂-) adjacent to the sulfone.
The additional methylene site on the ethyl group, which is activated by the adjacent electron-withdrawing sulfonyl group, often represents a metabolic "soft spot." This can lead to more rapid enzymatic oxidation and subsequent clearance from the body compared to a methyl sulfone analogue.
Caption: Standard workflow for assessing metabolic stability in liver microsomes.
Data Summary and Interpretation
The following table presents hypothetical but representative data from the protocols described above for two structurally similar compounds differing only by the methyl or ethyl sulfone group.
| Assay | Condition | Methyl Sulfone Derivative (% Remaining) | Ethyl Sulfone Derivative (% Remaining) |
| Chemical Stability | 0.1 N HCl, 24h | 98% | 97% |
| 0.1 N NaOH, 24h | 95% | 82% | |
| 3% H₂O₂, 24h | 92% | 91% | |
| Metabolic Stability | HLM t₁/₂ (min) | 55 min | 25 min |
| HLM CLᵢₙₜ (µL/min/mg) | 12.6 | 27.7 |
Table 2: Representative Comparative Stability Data.
Interpretation:
-
Chemical Stability: Both derivatives show high stability in acidic and oxidative conditions. However, under basic conditions, the ethyl sulfone derivative shows significantly more degradation, likely due to a base-mediated elimination pathway.
-
Metabolic Stability: The ethyl sulfone derivative is metabolized more than twice as fast as the methyl sulfone derivative, as indicated by the shorter half-life and higher intrinsic clearance. This is consistent with the presence of an additional, metabolically labile methylene group.
Conclusion
The choice between a methyl and an ethyl sulfone derivative is a nuanced decision with significant consequences for molecular stability. While both benefit from the inherent robustness of the sulfonyl group, key differences in steric profile and metabolic liabilities must be considered.
-
Methyl sulfone derivatives are generally more metabolically stable due to fewer sites for oxidative metabolism and are not susceptible to β-elimination reactions. This often makes them a preferred choice when maximizing a drug's half-life is a primary objective.
-
Ethyl sulfone derivatives , while potentially more susceptible to metabolism and base-catalyzed elimination, offer a larger substituent that can be used to probe steric pockets in a binding site or to modulate physical properties like solubility and crystal packing. [6] Ultimately, the optimal choice is context-dependent and must be guided by empirical data. The protocols and principles outlined in this guide provide a framework for researchers to systematically evaluate these critical design elements, enabling the rational optimization of drug candidates and advanced materials.
References
- Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules.
- Sulfone. Grokipedia.
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC.
- Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner.
- Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- Sulfone Definition - Organic Chemistry Key Term. Fiveable.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
- Sulfone. Wikipedia.
- When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Proprep.
- Chemical vs.
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Thermal Stability of Petroleum Sulfones.
- Sulfones: An important class of organic compounds with diverse biological activities.
- Impact of Steric Bulk.
- Ethyl vs Methyl: A Comprehensive Comparison. Guidechem.
- Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study.
- Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory.
- A New Reagent to Access Methyl Sulfones. ChemRxiv.
- Stability Testing of Pharmaceutical Products.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Stability-indicating methods for peptide drug analysis. AMSbiopharma.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
- Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applic
- Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride.
- On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone).
- C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabiliz
- Application of Methylsulfone in Drug Discovery.
- Bond dissoci
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.
- Ethyl Methyl Sulfone Co-Solvent Eliminates Macroscopic Morphological Instabilities of Lithium Metal Anode. OSTI.gov.
- Metabolic Stability. Pharma Focus Asia.
- Bond Energies. MSU chemistry.
- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
- QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE.
- Bond Strengths And Radical Stability. Master Organic Chemistry.
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.
- An ethyl methyl sulfone co-solvent eliminates macroscopic morphological instabilities of lithium metal anode.
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Comparative Guide: UV-Vis Absorption Spectra of Phenoxy-Substituted Sulfones vs. Structural Alternatives
Executive Summary
Phenoxy-substituted sulfones represent a critical class of compounds with widespread applications in high-performance polymers (e.g., polyethersulfones), photoacid generators, and medicinal chemistry[1][2]. Understanding their photophysical properties—specifically their UV-Vis absorption spectra—is essential for optimizing their performance in photochemical and material science applications. This guide provides an objective comparison of the UV-Vis absorption characteristics of phenoxy-substituted sulfones against unsubstituted diaryl sulfones and amino-substituted sulfones, offering actionable insights for researchers and drug development professionals.
Mechanistic Insights: The Photophysics of Sulfone Derivatives
As a Senior Application Scientist, I approach spectral analysis not just as a measurement, but as a window into molecular electronic structure. The UV-Vis absorption profile of a diaryl sulfone is fundamentally governed by the electronic interplay between the strongly electron-withdrawing sulfone group (
-
Unsubstituted Diphenyl Sulfone: The baseline chromophore exhibits a non-coplanar conformation, leading to relatively high-energy
transitions. Because there is no strong electron-donating group to facilitate charge transfer, the absorption typically peaks in the deep UV region (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ~202 nm and ~240–250 nm)[4]. -
Phenoxy Substitution: The introduction of a phenoxy group introduces a critical auxochromic effect. The ether oxygen's lone electron pairs participate in
transitions and extend the -conjugation of the system[3][5]. This "push-pull" intramolecular charge transfer (ICT) between the electron-donating ether oxygen and the electron-withdrawing sulfone significantly lowers the excitation energy. Consequently, the absorption spectrum undergoes a bathochromic (red) shift, with moving into the 260–280 nm range and the absorption tail extending well past 340 nm[1][3][5]. -
Amino Substitution (e.g., Dapsone): Amino groups are stronger electron donors than phenoxy groups. Therefore, amino-substituted sulfones like dapsone (4,4'-diaminodiphenyl sulfone) exhibit even more pronounced red-shifting, with distinct absorption maxima around 260 nm and 295 nm[6][7].
Comparative Performance Data
To facilitate objective material selection, the quantitative UV-Vis absorption data for these three distinct sulfone classes are summarized below.
| Compound Class | Representative Molecule | Primary | Secondary | Absorption Edge / Tailing | Molar Absorptivity ( |
| Unsubstituted Sulfone | Diphenyl Sulfone | ~202 nm[4] | ~240–250 nm[4] | < 280 nm | High ( |
| Phenoxy-Substituted | Bis(phenoxy)phenyl Sulfone | ~260 nm[3] | ~280 nm[3] | Extends to 346–369 nm[1][3] | Moderate-High |
| Amino-Substituted | Dapsone (4,4'-DADPS) | ~260 nm[6] | ~295 nm[6] | Extends to ~320 nm | Very High (12,100 M |
Note: Exact values are subject to solvatochromism and specific structural modifications (e.g., the addition of bulky tert-butyl or perfluoro groups)[5].
Experimental Methodology: High-Fidelity UV-Vis Spectral Acquisition
To ensure reproducible and self-validating data, the following step-by-step protocol must be strictly adhered to when measuring the UV-Vis spectra of sulfone derivatives. This workflow is designed to prevent common artifacts such as solvent cutoff interference and detector saturation.
Step 1: Solvent Selection & Preparation Select a spectroscopic-grade, UV-transparent solvent (e.g., Methanol or Acetonitrile). Phenoxy-substituted sulfones are often highly hydrophobic; ensure complete dissolution through gentle heating or sonication if necessary[5].
Step 2: Stock Solution Formulation Accurately weigh the sulfone derivative using a microbalance and dissolve it in the chosen solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes to guarantee homogeneity.
Step 3: Working Solution Dilution Dilute the stock to a working concentration of 10 µM. This specific concentration ensures that the maximum absorbance remains within the linear dynamic range of the spectrophotometer's detector (typically 0.1 – 1.0 AU), strictly obeying the Beer-Lambert law.
Step 4: Baseline Correction (Blanking) Fill two matched quartz cuvettes (1 cm path length) with the pure spectroscopic solvent. Place them in the reference and sample paths of a double-beam UV-Vis spectrophotometer. Run a baseline correction scan from 200 nm to 600 nm to subtract solvent and cuvette absorbance.
Step 5: Spectral Acquisition Replace the solvent in the sample cuvette with the 10 µM working solution. Scan the sample from 200 nm to 600 nm at a scan rate of 120 nm/min with a 1 nm slit width to capture fine spectral features.
Step 6: Data Validation (Self-Validating Check)
Repeat the measurement at 5 µM and 20 µM. Plot Absorbance vs. Concentration to confirm linearity. Calculate the molar extinction coefficient (
Workflow Visualization
Standardized UV-Vis spectral acquisition and validation workflow for sulfone derivatives.
References
-
Apostol, T. V., et al. "Synthesis, characterization and cytotoxicity evaluation of new diphenyl sulfone derivatives." Farmacia 69.4 (2021): 657-669. URL: [Link]
-
Chen, C. H., et al. "Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl." ACS Omega 2.8 (2017): 4800-4807. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2955, Dapsone." PubChem. URL: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Methanesulfonyl-4-phenoxybenzene
CAS Number: 21134-15-6 Synonyms: 4-(Methylsulfonyl)diphenyl ether; p-(Methylsulfonyl)diphenyl ether Chemical Family: Diaryl Sulfones Physical State: Solid (Powder/Crystalline)
Part 1: Executive Safety Directive
From the Desk of the Senior Application Scientist:
Handling 1-Methanesulfonyl-4-phenoxybenzene requires a specific focus on particulate containment and dermal barrier integrity . Unlike highly reactive vinyl sulfones (which are corrosive), diaryl sulfones like this compound are generally chemically stable but biologically active. They are classified as Irritants and Harmful by Exposure (Acute Toxicity Category 4).
The Core Risk: The primary operational risk is not immediate corrosivity, but rather sensitization and mucous membrane irritation caused by fine dust generation during weighing, and potential permeation when dissolved in organic solvents (e.g., DMSO, DCM).
Operational Rule: Treat this compound as a potent irritant with potential aquatic toxicity. All solid handling must occur within a ventilated enclosure to prevent inhalation of micro-particulates.
Part 2: Hazard Identification & Risk Assessment[1]
Before selecting PPE, you must understand the specific GHS hazards associated with this sulfone derivative.
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] | Systemic absorption is possible; do not rely on skin as a barrier. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[2] | Dust contact with eyes will cause immediate, severe discomfort. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of dust triggers coughing/inflammation; requires respiratory protection. |
| Environmental | H411/H412 | Toxic to aquatic life with long-lasting effects. | Zero-drain disposal policy. |
Part 3: PPE Specifications Matrix
This matrix defines the required protective gear based on the state of the chemical.[5]
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Extraction) | Technical Justification |
| Respiratory | Engineering Control: Fume Hood or Powder Weighing Station. Backup: N95/P100 Respirator if outside hood. | Engineering Control: Fume Hood (100 fpm face velocity). | Sulfone dusts are fine and electrostatic; they cling to nasal mucosa. Vapors from solvents carry the solute. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended). Min Thickness: 0.11 mm (4 mil). | Nitrile (Splash protection) or Laminate (Silver Shield) if using permeating solvents like DCM. | Diaryl sulfones are lipophilic. If dissolved in DMSO/DCM, they penetrate standard nitrile rapidly. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Safety Glasses with side shields (Minimum); Goggles preferred.[6] | Standard glasses do not seal against floating dust particles. |
| Body Protection | Lab coat (Cotton/Poly blend), long pants, closed-toe shoes. | Chemical-resistant apron if handling volumes >1L. | Prevents accumulation of dust on street clothes. |
Part 4: Operational Workflows & Logic
4.1 PPE Selection Logic
The following decision tree guides your PPE choice based on the specific task being performed.
Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.
4.2 Handling Protocol (Step-by-Step)
Step 1: Preparation
-
Verify the Fume Hood is operational (Face velocity: 80–100 fpm).
-
Static Control: Sulfone powders are static-prone. Use an antistatic gun or wipe down the spatula and weighing boat with an antistatic wipe before use to prevent "jumping" of the powder.
Step 2: Weighing
-
Place the balance inside the fume hood.
-
Wear goggles (not just glasses) to prevent dust entry from air currents.
-
Transfer slowly. If spillage occurs on the balance, wipe immediately with a damp paper towel (wet with water/ethanol) to capture dust.
Step 3: Solubilization
-
Add solvent slowly.
-
Critical Note: If using DMSO or DMF, recognize that these solvents can carry the sulfone through your gloves and skin. Change gloves immediately if a splash occurs.
Part 5: Emergency Response & Disposal[6]
5.1 Spill Response Workflow
In the event of a spill, follow this containment logic to minimize exposure.
Caption: Immediate containment workflow for solid vs. liquid spills.
5.2 Disposal Protocols
1-Methanesulfonyl-4-phenoxybenzene is an organic sulfide/sulfone. It must never be flushed down the drain due to aquatic toxicity.
-
Solid Waste: Dispose of pure powder in a container labeled "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (Ethanol, Ethyl Acetate): Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
-
Contaminated PPE: Gloves and paper towels used for cleanup must be bagged and treated as solid chemical waste, not regular trash.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616654, 1-Methanesulfonyl-4-phenoxybenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
